2'-Deoxy-5'-O-DMT-5-methylcytidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C31H33N3O6 |

|---|---|

分子量 |

543.6 g/mol |

IUPAC名 |

4-amino-1-[(2R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one |

InChI |

InChI=1S/C31H33N3O6/c1-20-18-34(30(36)33-29(20)32)28-17-26(35)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,35H,17,19H2,1-3H3,(H2,32,33,36)/t26?,27-,28-/m1/s1 |

InChIキー |

COZLXEMWXGXVLK-DXISBFFWSA-N |

異性体SMILES |

CC1=CN(C(=O)N=C1N)[C@H]2CC([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

正規SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2'-Deoxy-5'-O-DMT-5-methylcytidine

This technical guide provides a comprehensive overview of the structure, properties, and applications of 2'-Deoxy-5'-O-DMT-5-methylcytidine, a key building block in oligonucleotide synthesis and a valuable tool in epigenetic research. This document is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and medicinal chemistry.

Chemical Structure and Properties

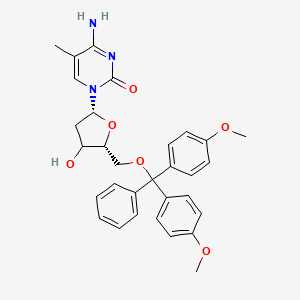

This compound is a protected nucleoside derivative. Its structure is based on the naturally occurring nucleoside 2'-deoxycytidine, with two key modifications: a methyl group at the 5th position of the cytosine base and a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl group of the deoxyribose sugar. The DMT group is an acid-labile protecting group, essential for the stepwise synthesis of DNA oligonucleotides.

The IUPAC name for this compound is 4-amino-1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidin-2-one.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data for the DMT-protected molecule is available from commercial suppliers, other properties are extrapolated from the parent molecule, 5-methyl-2'-deoxycytidine.

| Property | Value | Source |

| Molecular Formula | C31H33N3O6 | MedChemExpress[1] |

| Molecular Weight | 543.61 g/mol | MedChemExpress[1] |

| CAS Number | 176755-83-2 | MedChemExpress[1] |

| Appearance | White to off-white solid | --- |

| Solubility (5-methyl-2'-deoxycytidine) | DMF: 5 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL | Cayman Chemical |

| λmax (5-methyl-2'-deoxycytidine) | 280 nm | Cayman Chemical |

| Storage | Room temperature (short term), -20°C (long term) | BroadPharm |

Spectral Data

Expected 1H-NMR Features:

-

DMT group: Multiple aromatic protons in the range of 6.8-7.5 ppm and methoxy (B1213986) protons around 3.7-3.8 ppm.

-

Deoxyribose: Anomeric proton (H1') around 6.2-6.4 ppm, and other sugar protons between 2.0 and 4.5 ppm.

-

5-methylcytosine: A singlet for the methyl group around 1.5-2.0 ppm and a singlet or doublet for the H6 proton around 7.5-8.0 ppm.

Expected 13C-NMR Features:

-

DMT group: Aromatic carbons between 113 and 158 ppm and methoxy carbons around 55 ppm.

-

Deoxyribose: Carbons in the range of 60-90 ppm.

-

5-methylcytosine: Carbons in the range of 10-165 ppm, with the methyl carbon being the most upfield.

Expected Mass Spectrometry Fragmentation:

-

The molecular ion peak [M+H]+ is expected around m/z 544.6.

-

A characteristic fragment corresponding to the DMT cation at m/z 303 is expected to be a major peak.

-

Other fragments may arise from the loss of the deoxyribose and cytosine moieties.

Experimental Protocols

Solid-Phase Oligonucleotide Synthesis

This compound is primarily used as a phosphoramidite (B1245037) building block in automated solid-phase oligonucleotide synthesis. The following is a generalized protocol for the incorporation of this modified nucleoside into a DNA oligonucleotide.

Materials:

-

This compound, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

-

Standard DNA phosphoramidites (dA, dG, dC, T)

-

Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Capping solutions (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., 0.02 M iodine in THF/pyridine/water)

-

Anhydrous acetonitrile (B52724)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Protocol:

-

Preparation: Dissolve the this compound phosphoramidite and other standard phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on an automated DNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition.

-

Deblocking (Detritylation): The DMT group from the 5'-end of the growing oligonucleotide chain on the solid support is removed by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency.

-

Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

-

-

Chain Elongation: The synthesis cycle is repeated for each subsequent nucleotide in the desired sequence.

-

Final Deblocking: After the final coupling step, the terminal 5'-DMT group is typically left on (DMT-on synthesis) to aid in purification.

-

Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the CPG support, and the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups on the bases are removed by incubation with concentrated ammonium hydroxide (B78521) at elevated temperature.

-

Purification: The full-length, DMT-on oligonucleotide is purified from shorter, failure sequences by reverse-phase HPLC. The DMT group is then removed by treatment with an acid (e.g., 80% acetic acid), and the final product is desalted.

Caption: Workflow for solid-phase oligonucleotide synthesis.

DNA Methyltransferase (DNMT) Inhibition Assay

As a cytidine (B196190) analog, 5-methylcytidine (B43896) can be used to study the activity and inhibition of DNA methyltransferases. The following is a representative in vitro DNMT activity/inhibition assay protocol.

Materials:

-

Purified recombinant human DNMT1 enzyme

-

Hemimethylated DNA substrate (a short oligonucleotide with a single CpG site, where the cytosine on one strand is methylated)

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM) as a methyl donor

-

This compound or other potential inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT)

-

Scintillation cocktail and scintillation counter

Protocol:

-

Reaction Setup: Prepare reaction mixtures in a microcentrifuge tube or 96-well plate on ice. A typical 20 µL reaction would include:

-

Assay buffer

-

Hemimethylated DNA substrate (e.g., 1 µM)

-

[3H]-SAM (e.g., 1 µCi)

-

DNMT1 enzyme (e.g., 100 nM)

-

Inhibitor (this compound, dissolved in an appropriate solvent like DMSO) at various concentrations. Include a no-inhibitor control.

-

-

Incubation: Initiate the reaction by adding the DNMT1 enzyme. Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 6 N HCl) or by placing the reactions on ice.

-

DNA Precipitation: Spot the reaction mixture onto a DE81 filter paper disc. Wash the discs three times with cold 0.5 M sodium phosphate buffer (pH 7.0) to remove unincorporated [3H]-SAM. Then, wash once with ethanol (B145695) and once with ether, and let the discs air dry.

-

Quantification: Place the dried filter discs into scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of DNMT1 inhibition for each inhibitor concentration compared to the no-inhibitor control. Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.

Signaling Pathway and Mechanism of Action

Cytidine analogs, including 5-methylcytidine, are known inhibitors of DNA methyltransferases. The mechanism of inhibition involves the enzyme's catalytic cycle. DNMTs methylate cytosine by forming a transient covalent bond between a cysteine residue in the enzyme's active site and the C6 position of the cytosine ring. This activates the C5 position for methyl group transfer from S-adenosylmethionine (SAM). In the case of certain cytidine analogs, this covalent intermediate becomes trapped, leading to irreversible inhibition of the enzyme. While 5-methylcytidine itself is the product of the DNMT reaction, its incorporation into DNA can modulate DNMT activity. Analogs like 5-azacytidine (B1684299) are potent mechanism-based inhibitors.

Caption: Mechanism of DNMT inhibition by cytidine analogs.

References

The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the Dimethoxytrityl (DMT) Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of nucleoside chemistry and the synthesis of oligonucleotides for therapeutic and research applications, precision and control are paramount. The ability to selectively protect and deprotect functional groups on nucleoside building blocks is the cornerstone of successful solid-phase oligonucleotide synthesis. Among the arsenal (B13267) of protecting groups, the 4,4'-dimethoxytrityl (DMT) group stands out as a critical component, acting as a reversible gatekeeper for the 5'-hydroxyl group. This in-depth technical guide elucidates the vital function of the DMT group, detailing its mechanism of action, providing quantitative data on its performance, and offering detailed experimental protocols for its application and removal.

Core Function of the DMT Group: A Reversible Shield

The primary role of the DMT group in nucleoside chemistry is the selective and reversible protection of the 5'-hydroxyl group of a nucleoside.[1] This protection is indispensable during solid-phase oligonucleotide synthesis, which proceeds in the 3' to 5' direction.[1] By "capping" the 5'-hydroxyl, the DMT group ensures that the incoming phosphoramidite (B1245037) monomer couples exclusively with the free 5'-hydroxyl of the growing oligonucleotide chain, thereby preventing self-polymerization and the formation of undesired side products.[2]

The efficacy of the DMT group stems from a unique combination of properties:

-

Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unwanted reactions.[1]

-

Acid Lability: The DMT group is stable under the neutral and basic conditions required for the coupling and oxidation steps of oligonucleotide synthesis but is readily cleaved under mild acidic conditions.[1] This selective lability is fundamental to the cyclical nature of the synthesis process.

-

Colorimetric Monitoring: Upon cleavage with acid, the DMT group forms a stable and intensely colored dimethoxytrityl cation (DMT+), which has a strong absorbance maximum around 498-495 nm.[3][4] This vibrant orange color provides a real-time spectrophotometric method to monitor the efficiency of each coupling step, a critical quality control measure in automated oligonucleotide synthesis.[3][5]

The Phosphoramidite Synthesis Cycle: The DMT Group in Action

The phosphoramidite method is the gold standard for automated solid-phase oligonucleotide synthesis. The DMT group plays a pivotal role in two key steps of this four-step cycle: deblocking (detritylation) and coupling.

Diagram: The Phosphoramidite Synthesis Cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

-

Deblocking (Detritylation): The synthesis cycle begins with the removal of the 5'-DMT group from the nucleoside anchored to the solid support. This is achieved by treating the support with a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[2][4] The liberated DMT cation is washed away, leaving a free 5'-hydroxyl group ready for the next reaction.

-

Coupling: The next phosphoramidite monomer, itself protected with a 5'-DMT group, is activated and delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a new phosphite (B83602) triester linkage.[2]

-

Capping: To prevent the elongation of any chains that failed to react during the coupling step ("failure sequences"), a capping step is performed. Unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride (B1165640) and N-methylimidazole, rendering them unreactive in subsequent cycles.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphotriester using an oxidizing agent, typically an iodine solution.[6] This completes the addition of one nucleotide, and the cycle can be repeated, starting with the detritylation of the newly added base.

Quantitative Data on DMT Group Performance

The efficiency of the DMT group's protection and deprotection is critical for the overall yield and purity of the final oligonucleotide. The following tables summarize key quantitative data related to these processes.

Table 1: Coupling Efficiency in Phosphoramidite Synthesis with DMT Protection

| Parameter | Value | Significance |

| Stepwise Coupling Efficiency | >99% | High stepwise efficiency is crucial for the synthesis of long oligonucleotides, as the overall yield is a product of the efficiency of each cycle.[6] |

| Monitoring Wavelength | 495-498 nm | The absorbance of the DMT cation at this wavelength allows for real-time, quantitative monitoring of coupling efficiency.[3][4] |

| Impact of Low Efficiency | Accumulation of truncated sequences (shortmers) | Reduces the yield of the full-length product and complicates purification.[3] |

Table 2: Comparison of Detritylation Reagents and Conditions

| Reagent | Concentration | Typical Reaction Time | Yield/Efficiency | Notes |

| Trichloroacetic Acid (TCA) | 3% in DCM | 2 minutes | Quantitative | Standard reagent for automated synthesis; prolonged exposure can lead to depurination.[4][7][8] |

| Dichloroacetic Acid (DCA) | 3% in DCM | 2-3 minutes | Quantitative | Milder acid than TCA, reducing the risk of depurination.[7][9] |

| 80% Acetic Acid | 80% in water | 20-30 minutes | Quantitative | Used for manual, solution-phase detritylation; the aqueous environment prevents the formation of the colored DMT cation.[10][11] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving the DMT group.

Protocol 1: 5'-O-DMT Protection of Thymidine (B127349) (Tritylation)

This protocol describes the protection of the 5'-hydroxyl group of thymidine using DMT-Cl.

Materials:

-

Thymidine

-

Anhydrous Pyridine (B92270)

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Drying: Dry the thymidine by co-evaporation with anhydrous pyridine (3 times) and then under high vacuum overnight to ensure the absence of water.[12]

-

Reaction Setup: Dissolve the dried thymidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of DMT-Cl: Add 1.05 to 1.2 equivalents of DMT-Cl to the solution in portions while stirring at room temperature.[12]

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase such as 10% MeOH in DCM. The product, 5'-O-DMT-thymidine, will have a higher Rf value than the starting thymidine. The reaction is typically complete within 2-4 hours.

-

Quenching: Once the reaction is complete, quench the reaction by adding a small amount of cold methanol.

-

Work-up: Evaporate the pyridine under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane to obtain the pure 5'-O-DMT-thymidine.

Diagram: Mechanism of 5'-O-DMT Protection

Caption: The reaction mechanism for the protection of a nucleoside's 5'-hydroxyl group with DMT-Cl in the presence of pyridine.

Protocol 2: Manual Detritylation of a DMT-Protected Oligonucleotide

This protocol is for the removal of the 5'-DMT group from a purified oligonucleotide in solution.

Materials:

-

Dried DMT-on oligonucleotide

-

80% Acetic Acid in water

-

100% Ethanol

-

3 M Sodium Acetate (B1210297) solution

-

Nuclease-free water

Procedure:

-

Dissolution: Dissolve the dried DMT-on oligonucleotide in 300 µL of 80% acetic acid.[11]

-

Incubation: Incubate the solution at room temperature for 20 minutes.[11]

-

Precipitation: Add 30 µL of 3 M sodium acetate and 1 mL of cold 100% ethanol. Vortex the mixture.

-

Centrifugation: Chill the sample at -20°C for 30 minutes to precipitate the oligonucleotide. Centrifuge at high speed for 10-15 minutes to pellet the DNA.

-

Washing: Carefully decant the supernatant. Wash the pellet with 70% ethanol, centrifuge again, and decant the supernatant.

-

Drying: Air-dry or vacuum-dry the pellet to remove any residual ethanol.

-

Resuspension: Resuspend the detritylated oligonucleotide in a desired volume of nuclease-free water or buffer.

Diagram: Workflow for Manual Oligonucleotide Detritylation

Caption: A step-by-step workflow for the manual detritylation of a DMT-protected oligonucleotide.

Conclusion

The dimethoxytrityl group is an indispensable tool in the field of nucleoside chemistry, enabling the precise and efficient synthesis of oligonucleotides. Its unique combination of steric bulk, acid lability, and the generation of a colored cation for monitoring purposes has solidified its role as the protecting group of choice for the 5'-hydroxyl function. A thorough understanding of its properties, coupled with optimized and validated experimental protocols, is essential for researchers and drug development professionals seeking to produce high-quality oligonucleotides for a wide range of applications. This guide provides a comprehensive overview and practical methodologies to aid in the successful implementation of DMT chemistry in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. biomers.net | Synthesis - biomers.net Oligonucleotides [biomers.net]

- 3. benchchem.com [benchchem.com]

- 4. biotage.com [biotage.com]

- 5. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 6. idtdna.com [idtdna.com]

- 7. academic.oup.com [academic.oup.com]

- 8. benchchem.com [benchchem.com]

- 9. Kinetic studies on depurination and detritylation of CPG-bound intermediates during oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. DNA Purification - Manual Detritylation of Oligonucleotides [rothlab.ucdavis.edu]

- 12. researchgate.net [researchgate.net]

The Pivotal Role of 5-Methylcytidine in Epigenetic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methylcytidine (B43896) (m5C) is a critical epigenetic and epitranscriptomic modification found in both DNA and RNA. This technical guide provides an in-depth exploration of the core functions of m5C, the enzymatic machinery that governs its deposition and removal, and its profound impact on gene regulation and cellular processes. We delve into the detailed methodologies for key experimental techniques used to study m5C, present quantitative data on its prevalence, and visualize the complex signaling pathways and experimental workflows involved in its analysis. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, molecular biology, and drug development, facilitating a deeper understanding of m5C's role in health and disease.

Introduction to 5-Methylcytidine (m5C)

5-methylcytidine is a modified nucleoside derived from cytidine (B196190) through the enzymatic addition of a methyl group to the 5th carbon of the pyrimidine (B1678525) ring. In the context of DNA, this modification is referred to as 5-methylcytosine (B146107) (5mC) and is a cornerstone of epigenetic regulation, primarily associated with the silencing of gene expression when located in promoter regions.[1] In RNA, 5-methylcytidine (m5C) is a key epitranscriptomic mark present in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[2] Unlike its DNA counterpart, the functional roles of m5C in RNA are more diverse, influencing RNA stability, translation, and nuclear export.[2][3]

The dynamic nature of m5C is governed by a sophisticated interplay of proteins categorized as "writers," "readers," and "erasers."

-

Writers (Methyltransferases): These enzymes are responsible for depositing the methyl mark. In mammals, the DNA methyltransferases (DNMTs) establish and maintain 5mC patterns in DNA.[1] For RNA, the NOL1/NOP2/Sun domain (NSUN) family of proteins and DNMT2 are the primary m5C methyltransferases.[4][5]

-

Readers (Binding Proteins): These proteins recognize and bind to m5C, translating the modification into a functional consequence. Methyl-CpG-binding domain (MBD) proteins, for instance, bind to 5mC in DNA and recruit other proteins to silence gene expression. In the context of RNA, proteins such as Aly/REF export factor (ALYREF) and Y-box binding protein 1 (YBX1) act as m5C readers, influencing mRNA export and stability.[3][6]

-

Erasers (Demethylases): These enzymes actively remove the methyl group. The Ten-Eleven Translocation (TET) family of dioxygenases are the primary erasers of 5mC in DNA.[7][8] They achieve this through a series of oxidative reactions, converting 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC), which are then excised and replaced with an unmodified cytosine.[7][8] While the direct erasure of m5C in RNA is less understood, TET enzymes have also been shown to oxidize m5C in tRNA.[9]

The dysregulation of m5C modification has been implicated in a variety of diseases, including cancer, making the enzymes involved in its metabolism attractive targets for therapeutic intervention.[10][11]

Quantitative Data on 5-Methylcytidine

The abundance of m5C and its derivatives can vary significantly across different tissues and cellular states. This quantitative information is crucial for understanding its physiological and pathological roles.

| Modification | Tissue/Cell Type | Abundance (% of total cytosine or other relevant unit) | Reference |

| 5-methylcytosine (m5C) in DNA | Human Thymus | 1.00 mole percent | [12] |

| Human Brain | 0.98 mole percent | [12] | |

| Human Placenta | 0.76 mole percent | [12] | |

| Human Sperm | 0.84 mole percent | [12] | |

| 5-hydroxymethylcytosine (5hmC) in DNA | Human Brain | 0.40-0.65% | [13] |

| Human Liver | 0.40-0.65% | [13] | |

| Human Kidney | 0.40-0.65% | [13] | |

| Normal Colorectal Tissue | 0.46-0.57% | [13] | |

| Cancerous Colorectal Tissue | 0.02-0.06% | [13] | |

| Human Lung | 0.18% | [13] | |

| Human Heart, Breast, Placenta | 0.05-0.06% | [13] | |

| 5-methylcytidine (m5C) in RNA | Human Cells | 0.1-0.45% of total RNA | [5] |

Table 1: Quantitative levels of 5-methylcytosine and its derivatives in various human tissues and cells.

Signaling and Metabolic Pathways

The regulation and function of 5-methylcytidine are embedded in complex cellular pathways. Understanding these pathways is essential for elucidating the mechanisms by which m5C exerts its biological effects.

TET-Mediated 5-Methylcytosine Oxidation Pathway

The TET enzymes play a central role in the active demethylation of DNA by iteratively oxidizing 5-methylcytosine. This process not only removes the methyl mark but also generates intermediate modifications with their own distinct biological functions.

NSUN2-Mediated m5C Modification and mRNA Fate

The RNA methyltransferase NSUN2 is a key "writer" of m5C in mRNA. Its activity can influence various aspects of mRNA metabolism, from nuclear export to stability and translation, often in a context-dependent manner.

References

- 1. Modomics - A Database of RNA Modifications [genesilico.pl]

- 2. researchgate.net [researchgate.net]

- 3. RNA 5-methylcytosine modification and its emerging role as an epitranscriptomic mark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Global RNA 5mC Quantification, RNA Methylation Analysis - CD BioSciences [epigenhub.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. TET-mediated 5-methylcytosine oxidation in tRNA promotes translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. NSUN2 regulates Wnt signaling pathway depending on the m5C RNA modification to promote the progression of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Distribution of 5-hydroxymethylcytosine in different human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2'-Deoxy-5'-O-DMT-5-methylcytidine: Synthesis, Characterization, and Applications in Epigenetic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Deoxy-5'-O-DMT-5-methylcytidine, a crucial building block in the synthesis of modified oligonucleotides for epigenetic research and therapeutic development. This document details its chemical properties, a representative synthesis protocol, purification and characterization methods, and its role in the inhibition of DNA methyltransferases.

Core Concepts and Properties

This compound is a protected nucleoside analog essential for the automated chemical synthesis of DNA strands containing 5-methylcytosine (B146107). The dimethoxytrityl (DMT) group at the 5'-position provides a temporary protective group that is stable during the phosphoramidite (B1245037) coupling reactions but can be easily removed under acidic conditions to allow for chain elongation or final deprotection. The methyl group at the 5-position of the cytosine base is a key epigenetic marker in mammalian DNA.

Physicochemical Data

| Property | Value |

| Molecular Weight | 543.61 g/mol |

| Chemical Formula | C₃₁H₃₃N₃O₆ |

| CAS Number | 176755-83-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and acetonitrile (B52724) |

Synthesis and Purification

The synthesis of this compound is a multi-step process that involves the protection of the 5'-hydroxyl group of 2'-deoxy-5-methylcytidine with a dimethoxytrityl (DMT) group. This process is a critical step in preparing the phosphoramidite monomer required for solid-phase oligonucleotide synthesis.

Experimental Protocol: Synthesis of this compound

-

Starting Material : 2'-deoxy-5-methylcytidine.

-

Reagents : Dimethoxytrityl chloride (DMT-Cl), pyridine, and a suitable solvent like dichloromethane (DCM).

-

Procedure :

-

Dissolve 2'-deoxy-5-methylcytidine in anhydrous pyridine.

-

Add dimethoxytrityl chloride (DMT-Cl) portion-wise to the solution at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a small amount of methanol (B129727).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica (B1680970) gel column chromatography using a gradient of methanol in dichloromethane to yield the pure this compound.

-

Purification by High-Performance Liquid Chromatography (HPLC)

For applications requiring high purity, such as oligonucleotide synthesis, the DMT-protected nucleoside can be further purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The hydrophobic nature of the DMT group allows for excellent separation from unprotected or partially protected precursors.

Typical HPLC Conditions:

-

Column : C18 reverse-phase column.

-

Mobile Phase A : Acetonitrile.

-

Mobile Phase B : 0.1 M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0.

-

Gradient : A linear gradient of acetonitrile in TEAA buffer.

-

Detection : UV at 260 nm.

Characterization

The identity and purity of the synthesized this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The characteristic peaks of the DMT group (aromatic protons between 6.8 and 7.5 ppm) and the nucleoside moiety are identified.

Mass Spectrometry (MS)

Mass spectrometry, typically electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), is used to confirm the molecular weight of the compound. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would be approximately 544.6.

Mechanism of Action in DNA Methyltransferase Inhibition

This compound itself is not the active inhibitor. It serves as a precursor for incorporating 5-methylcytosine into synthetic oligonucleotides. Cytidine (B196190) analogs, such as 5-azacytidine (B1684299) and decitabine (B1684300) (5-aza-2'-deoxycytidine), are well-known inhibitors of DNA methyltransferases (DNMTs).[1] These analogs, once incorporated into DNA, act as suicide inhibitors.

The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring.[2] This forms a covalent intermediate. For cytidine analogs with a modification at the C5 position, this covalent complex can be irreversible, leading to the trapping and subsequent degradation of the DNMT enzyme.[3] This depletion of active DNMTs results in passive demethylation of the genome during subsequent rounds of DNA replication.

Experimental Workflow: Oligonucleotide Synthesis

This compound is a key reagent in the automated solid-phase synthesis of oligonucleotides containing 5-methylcytosine. The workflow follows the standard phosphoramidite chemistry cycle.

References

- 1. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are DNMT1 inhibitors and how do they work? [synapse.patsnap.com]

solubility of DMT-5-methyl-dC in organic solvents

An In-Depth Technical Guide on the Solubility of 5'-O-Dimethoxytrityl-5-methyl-2'-deoxycytidine (DMT-5-methyl-dC)

This technical guide provides a detailed overview of the solubility characteristics of 5'-O-Dimethoxytrityl-5-methyl-2'-deoxycytidine (DMT-5-methyl-dC), a critical protected nucleoside used in the synthesis of oligonucleotides. The information is intended for researchers, scientists, and professionals in the fields of drug development, molecular biology, and synthetic chemistry.

Introduction

5-Methyl-2'-deoxycytidine (5-methyl-dC) is a modified nucleoside with important roles in epigenetics and gene regulation. In the context of synthetic chemistry, particularly for the automated solid-phase synthesis of DNA oligonucleotides, the 5'-hydroxyl group of the deoxyribose sugar must be protected to ensure specific coupling reactions. The 4,4'-dimethoxytrityl (DMT) group is the most common protecting group used for this purpose. Its bulky and hydrophobic nature significantly alters the solubility profile of the nucleoside, making it more compatible with the organic solvents used in synthesis. Understanding the solubility of DMT-5-methyl-dC is therefore essential for optimizing reaction conditions, preparing stock solutions, and ensuring the efficiency of the synthesis process.

Solubility of Protected and Unprotected 5-methyl-dC

Quantitative solubility data for DMT-5-methyl-dC in a wide range of organic solvents is not extensively documented in publicly available literature. The data that is available is often for derivatives, such as the N4-benzoyl-protected form, which is also commonly used in oligonucleotide synthesis. For context and comparison, this guide presents available data for a protected derivative of DMT-5-methyl-dC alongside the more widely reported solubility of its unprotected precursor, 5-methyl-2'-deoxycytidine.

The large, nonpolar DMT group generally imparts high solubility in non-polar organic solvents. Based on its structure, DMT-5-methyl-dC is expected to be readily soluble in solvents like dichloromethane (B109758) (DCM) and acetonitrile, which are standard in oligonucleotide synthesis.

Table 1: Quantitative Solubility Data for N4-Benzoyl-5'-O-DMT-5-methyl-2'-deoxycytidine

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl sulfoxide (B87167) (DMSO) | 41.67 | 64.33 | Requires sonication; hygroscopic DMSO can impact solubility.[1] |

| Dimethyl sulfoxide (DMSO) | 30 | 46.32 | Sonication is recommended.[2] |

Table 2: Quantitative Solubility Data for Unprotected 5-Methyl-2'-deoxycytidine

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl sulfoxide (DMSO) | ≥ 100 | 414.51 | Saturation unknown.[3] |

| Dimethyl sulfoxide (DMSO) | ~ 20 | ~ 82.9 | - |

| Dimethyl sulfoxide (DMSO) | 48 | 198.97 | Use fresh DMSO as moisture can reduce solubility.[4] |

| Dimethylformamide (DMF) | ~ 5 | ~ 20.7 | - |

| Water (H₂O) | 100 | 414.51 | Requires sonication.[3] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ~ 10 | ~ 41.45 | - |

| Ethanol | Insoluble | - | - |

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of DMT-5-methyl-dC is not available, a general methodology can be established based on common laboratory practices for similar compounds. The following protocol provides a systematic approach to determining solubility.

Objective: To determine the solubility of DMT-5-methyl-dC in a specific organic solvent at a given temperature (e.g., room temperature).

Materials:

-

DMT-5-methyl-dC (crystalline solid)

-

Selected organic solvent(s) (e.g., Acetonitrile, Dichloromethane, DMSO, Acetone) of high purity

-

Analytical balance

-

Glass vials with screw caps

-

Vortex mixer

-

Bath sonicator

-

Pipettes and tips

Methodology:

-

Preparation: Accurately weigh a specific amount of DMT-5-methyl-dC (e.g., 10 mg) into a clean, dry glass vial.[5]

-

Solvent Addition: Add a small, precise volume of the chosen solvent to the vial to achieve a high starting concentration (e.g., 0.2 mL to target 50 mg/mL).

-

Mechanical Agitation: Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes.[5] If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes.

-

Visual Inspection: After agitation, visually inspect the solution against a contrasting background. If the solid has completely dissolved, the compound is soluble at or above that concentration.

-

Stepwise Dilution (if insoluble): If the solid remains undissolved, incrementally add a known volume of the solvent to decrease the concentration.[5] For example, add solvent in steps to achieve concentrations of 40 mg/mL, 30 mg/mL, and so on. After each addition, repeat Step 3 (Mechanical Agitation) and Step 4 (Visual Inspection).

-

Saturation Point: The solubility is recorded as the highest concentration at which the compound fully dissolves to form a clear solution.

-

Documentation: Record the final concentration (in mg/mL), the solvent used, and the temperature at which the determination was made. Note any specific requirements, such as the need for sonication.

Application Workflow: Oligonucleotide Synthesis

DMT-5-methyl-dC is a fundamental building block in the phosphoramidite (B1245037) method of solid-phase oligonucleotide synthesis. The process is a cycle of four key chemical reactions that are repeated to add one nucleotide at a time to the growing DNA chain. The DMT group's role is to protect the 5'-hydroxyl group, preventing self-polymerization and ensuring that coupling occurs only at the desired position.

Caption: Workflow of the phosphoramidite cycle in oligonucleotide synthesis.

The cycle begins with Detritylation , where an acid (e.g., trichloroacetic acid in DCM) removes the DMT group from the 5'-hydroxyl of the nucleotide bound to the solid support, preparing it for the next reaction.[6][7] The subsequent Coupling step involves the reaction of this newly freed 5'-hydroxyl group with an incoming phosphoramidite monomer, such as DMT-5-methyl-dC phosphoramidite, in the presence of an activator in an anhydrous solvent like acetonitrile.[6] To prevent the accumulation of shorter, failure sequences, any unreacted 5'-hydroxyl groups are permanently blocked in the Capping step. Finally, the unstable phosphite (B83602) triester linkage formed during coupling is converted to a more stable phosphate triester during the Oxidation step.[7] This completes the cycle, and the process is repeated with the next required nucleotide.

References

The Epitranscriptome: A Technical Guide to the Discovery, Significance, and Analysis of Modified Nucleosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of modified nucleosides has unveiled a new layer of gene regulation known as the epitranscriptome, which encompasses the various chemical alterations of RNA that occur post-transcriptionally. These modifications, now known to be widespread across all domains of life, play critical roles in fine-tuning RNA structure, function, and metabolism. From influencing protein translation to modulating cellular signaling pathways, the impact of the epitranscriptome on cellular physiology is profound. Dysregulation of these modifications has been increasingly implicated in a range of human diseases, including cancer, neurological disorders, and viral infections, highlighting their potential as both diagnostic biomarkers and therapeutic targets. This technical guide provides an in-depth exploration of the discovery and significance of modified nucleosides, their role in disease, and detailed methodologies for their detection and analysis, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Significance of Modified Nucleosides

The first modified nucleoside, pseudouridine (B1679824) (Ψ), was identified in the 1950s, marking the beginning of the exploration into the epitranscriptome.[1] Since then, over 170 distinct RNA modifications have been characterized, each with unique chemical properties and biological functions.[1] These modifications are enzymatically installed by "writer" proteins, can be reversed by "eraser" enzymes, and are recognized by "reader" proteins that mediate their downstream effects.[1] This dynamic regulatory system allows for a rapid and flexible response to cellular and environmental cues.

Modified nucleosides are found in all types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and various non-coding RNAs.[1] In tRNA and rRNA, modifications are crucial for ensuring the fidelity and efficiency of protein translation.[2] For instance, modifications in the anticodon loop of tRNA can enhance codon recognition and stabilize the interaction between tRNA and the ribosome.[3] In mRNA, modifications such as N6-methyladenosine (m6A) influence splicing, stability, nuclear export, and translation efficiency, thereby regulating the expression of thousands of genes.[4]

Role in Disease and as Biomarkers

The critical role of modified nucleosides in cellular function means that their dysregulation is often associated with disease states. The altered RNA metabolism in cancer cells, for example, leads to changes in the levels of modified nucleosides, which can be excreted in urine.[5][6] This has positioned them as promising non-invasive biomarkers for early cancer detection and monitoring therapeutic responses.[5][7] For instance, elevated urinary levels of specific modified nucleosides have been observed in patients with breast, lung, and bladder cancers.[7][8]

Beyond cancer, aberrant RNA modifications have been linked to neurological disorders, cardiovascular diseases, and viral infections.[9] The innate immune system can recognize viral RNA, and modifications on this RNA can modulate the immune response, a principle that has been harnessed in the development of mRNA vaccines.[10]

Quantitative Data on Modified Nucleosides in Cancer

The following tables summarize quantitative data on the levels of various modified nucleosides in the urine of cancer patients compared to healthy controls.

| Modified Nucleoside | Cancer Type | Fold Change (Cancer vs. Healthy) | p-value | Reference |

| 1-methyladenosine (m1A) | Bladder Cancer | Significantly Higher | < 0.05 | [8] |

| N4-acetylcytidine (ac4C) | Bladder Cancer | Significantly Higher | < 0.05 | [8] |

| O6-methylguanosine (O6-MeG) | Bladder Cancer | Significantly Higher | < 0.05 | [8] |

| 1-methylinosine (1-MeI) | Bladder Cancer | Significantly Higher | < 0.05 | [8] |

| Pseudouridine (Ψ) | Female Genital Tract Cancer (Stage 2-4) | Significantly Elevated | < 0.005 | [11] |

| 1-methylinosine (m1I) | Female Genital Tract Cancer (Stage 2-4) | Significantly Elevated | < 0.005 | [11] |

| 1-methyladenosine (m1A) | Female Genital Tract Cancer (Stage 2-4) | Significantly Elevated | < 0.005 | [11] |

| Urinary Nucleoside Levels in Healthy Controls (nmol/µmol creatinine) | |

| Nucleoside | Mean Level |

| Dihydrouridine | 6.37 |

| Pseudouridine | 25.52 |

| Cytidine | 0.07 |

| Uridine | 0.21 |

| 1-methyladenosine | 2.19 |

| Inosine | 0.30 |

| Guanosine | 0.06 |

| Xanthosine | 0.59 |

| 3-methyluridine | 0.11 |

| 1-methylinosine | 1.13 |

| 1-methylguanosine | 0.74 |

| Adenosine | 0.21 |

| 5'-deoxy-5'-methylthioadenosine | 0.12 |

Data from[12]

Signaling Pathways and Molecular Mechanisms

Modified nucleosides are deeply integrated into cellular signaling networks, influencing gene expression programs in response to various stimuli.

The m6A Regulatory Network

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA and plays a pivotal role in regulating gene expression. The m6A modification is dynamically regulated by writer, eraser, and reader proteins that collectively control the fate of target mRNAs.

TGF-β Signaling and m6A Modification

The Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of cell fate, has been shown to intersect with the m6A machinery to control gene expression.

Molecular Mechanism of Pseudouridine in Translation

Pseudouridine (Ψ), the most abundant RNA modification, can influence translation by altering the structure and dynamics of the ribosome and its interaction with tRNA.

Experimental Protocols

The accurate detection and quantification of modified nucleosides are crucial for understanding their biological roles. A variety of techniques have been developed, each with its own advantages and limitations.

Workflow for Biomarker Discovery

The discovery of modified nucleosides as biomarkers typically follows a multi-step workflow, from sample collection to data analysis and validation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely used technique for the sensitive and specific quantification of modified nucleosides.

Protocol for a Fast One-Step Enzymatic Digestion of RNA for LC-MS Analysis:

-

Reaction Setup:

-

Combine the following in a microcentrifuge tube:

-

1 µg of DNA or RNA substrate

-

2 µl of 10X Nucleoside Digestion Mix Reaction Buffer

-

1 µl of Nucleoside Digestion Mix

-

Nuclease-free water to a final volume of 20 µl.

-

-

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Analysis: The sample is now ready for direct analysis by LC-MS without the need for further purification.[13]

LC-MS/MS Parameters:

-

Chromatography: Separation is typically achieved using a C18 reverse-phase column with a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile (B52724) with 0.1% formic acid).[14]

-

Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used for detection. Data is acquired in positive ion mode, and specific precursor-to-product ion transitions are monitored for each nucleoside in Multiple Reaction Monitoring (MRM) mode for quantification.[14][15]

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a high-throughput method to map m6A modifications across the transcriptome.

Protocol Overview:

-

RNA Fragmentation: Total RNA is chemically fragmented into ~100 nucleotide fragments.[16]

-

Immunoprecipitation: The fragmented RNA is incubated with an anti-m6A antibody to enrich for m6A-containing fragments.[16]

-

Library Preparation: The immunoprecipitated RNA fragments (and an input control) are used to construct cDNA libraries.[1]

-

Sequencing: The libraries are sequenced using next-generation sequencing platforms.[1]

-

Data Analysis: Sequencing reads are aligned to a reference genome/transcriptome, and peaks of enrichment are identified to locate m6A sites.[17]

Nanopore Direct RNA Sequencing

Nanopore sequencing allows for the direct sequencing of native RNA molecules without the need for reverse transcription or amplification, enabling the simultaneous detection of RNA modifications.

Protocol Overview:

-

Library Preparation: A reverse transcriptase adapter is ligated to the 3' end of poly(A)-selected RNA, followed by reverse transcription to create a cDNA strand. A sequencing adapter is then ligated to the RNA:cDNA hybrid.[18]

-

Sequencing: The prepared library is loaded onto a nanopore flow cell. As the RNA molecule passes through a nanopore, changes in the ionic current are measured.[19]

-

Data Analysis: The raw electrical signal is basecalled to determine the RNA sequence. Deviations in the signal compared to an unmodified reference can indicate the presence of a modified base.[19]

Therapeutic Applications

The understanding of modified nucleosides has opened up new avenues for therapeutic development.

-

mRNA Vaccines: The incorporation of modified nucleosides, such as N1-methylpseudouridine, into in vitro transcribed mRNA is a key technology behind the successful COVID-19 mRNA vaccines. These modifications help the mRNA evade the innate immune system and enhance its translation, leading to a more robust immune response.[10][12]

-

Antiviral and Anticancer Drugs: Many antiviral and anticancer drugs are nucleoside analogs that interfere with viral or cancer cell replication. The knowledge of naturally occurring modifications can inform the design of more effective and specific nucleoside-based therapeutics.[20]

Conclusion

The field of epitranscriptomics is rapidly expanding, with the discovery of new RNA modifications and a deeper understanding of their functions. Modified nucleosides are no longer viewed as static components of RNA but as dynamic regulators of gene expression with profound implications for human health and disease. The continued development of sensitive and high-throughput analytical techniques will be crucial for unraveling the full complexity of the epitranscriptome and for translating these fundamental discoveries into novel diagnostic and therapeutic strategies.

References

- 1. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 2. researchgate.net [researchgate.net]

- 3. N6-methyladenosine (m6A) RNA modification in the pathophysiology of heart failure: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m6A RNA Regulatory Diagram | Cell Signaling Technology [cellsignal.com]

- 5. benchchem.com [benchchem.com]

- 6. Deciphering the pseudouridine nucleobase modification in human diseases: From molecular mechanisms to clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MeRIP-seq: Comprehensive Guide to m6A RNA Modification Analysis - CD Genomics [rna.cd-genomics.com]

- 9. pnas.org [pnas.org]

- 10. Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urinary modified nucleosides as tumor markers in cancer of the urinary organs or female genital tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of urinary nucleosides by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. protocols.io [protocols.io]

- 15. mdpi.com [mdpi.com]

- 16. labinsights.nl [labinsights.nl]

- 17. rna-seqblog.com [rna-seqblog.com]

- 18. nanoporetech.com [nanoporetech.com]

- 19. Direct Sequencing of RNA and RNA Modification Identification Using Nanopore | Springer Nature Experiments [experiments.springernature.com]

- 20. mdpi.com [mdpi.com]

The Role of Cytidine Analogs in Oncology: A Technical Guide to Mechanisms and Applications

Introduction

Cytidine (B196190) analogs represent a cornerstone in the treatment of various hematological and solid malignancies.[1] These antimetabolite drugs, which mimic the natural nucleoside cytidine, exert their cytotoxic effects by interfering with nucleic acid synthesis and other vital cellular processes.[1][2][3] By modifying the sugar or base component of the cytidine molecule, medicinal chemists have developed a class of compounds that can be incorporated into DNA and RNA, leading to chain termination, or can modulate epigenetic processes like DNA methylation.[3][4] This guide provides a detailed overview of the core mechanisms, clinical applications, and resistance pathways associated with key cytidine analogs used in cancer therapy. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical class of therapeutic agents.

Core Mechanisms of Action

The anticancer activity of cytidine analogs is primarily driven by two distinct, though sometimes overlapping, mechanisms: disruption of DNA synthesis and inhibition of DNA methyltransferases.

Incorporation into Nucleic Acids and Inhibition of DNA Synthesis

Analogs such as Cytarabine (Ara-C) and Gemcitabine (B846) are pro-drugs that must be transported into the cell and metabolically activated through sequential phosphorylation to their triphosphate forms (e.g., ara-CTP, dFdCTP).[5][6][7] Once activated, they compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent DNA strand by DNA polymerases.[3][7]

The incorporation of these analogs into DNA creates a cytotoxic lesion. For instance, the arabinose sugar of Ara-C, with its 2'-hydroxyl group in the cis configuration, distorts the DNA helix, sterically hindering the action of DNA polymerase and preventing further strand elongation.[3] This process, known as chain termination, is a major contributor to its cytotoxicity.[3]

Gemcitabine's triphosphate form (dFdCTP) is also incorporated into DNA. Following its incorporation, one more deoxynucleotide is added before the DNA polymerase is unable to proceed, an effect known as "masked chain termination."[7] Furthermore, Gemcitabine's diphosphate (B83284) form (dFdCDP) is a potent inhibitor of ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis.[7] This leads to a depletion of the cellular dCTP pool, which enhances the competitive incorporation of dFdCTP into DNA—a phenomenon described as self-potentiation.[7][8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. Cytidine Analogues | Oncohema Key [oncohemakey.com]

- 4. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

A Comprehensive Technical Guide to 2'-Deoxy-5'-O-DMT-5-methylcytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Deoxy-5'-O-DMT-5-methylcytidine is a synthetically modified nucleoside, a derivative of deoxycytidine, that plays a crucial role in the synthesis of oligonucleotides and in the study of DNA methylation. Its structure is characterized by a 5-methyl group on the cytosine base and a dimethoxytrityl (DMT) protecting group on the 5'-hydroxyl position of the deoxyribose sugar. This DMT group is pivotal for its application in automated solid-phase oligonucleotide synthesis.

The presence of the 5-methyl group on the cytosine base is of significant biological interest. In genomic DNA, 5-methylcytosine (B146107) is a key epigenetic marker involved in the regulation of gene expression. Consequently, oligonucleotides containing 5-methylcytosine are invaluable tools for researchers studying DNA methylation patterns, DNA-protein interactions, and the development of epigenetic-based therapeutics. This compound serves as a critical building block for the site-specific incorporation of 5-methylcytosine into synthetic DNA strands.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 176755-83-2[1][2] |

| Molecular Formula | C31H35N3O6 |

| Molecular Weight | 561.63 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like dichloromethane (B109758), acetonitrile, and acetone. |

| Storage | Store at 2-8 °C in a dry, dark place. |

Synthesis and Chemical Biology

General Synthetic Approach

The synthesis of this compound typically starts from 2'-deoxycytidine (B1670253) or a related precursor. The key synthetic steps involve the methylation of the C5 position of the cytosine base and the protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group. The exocyclic amine of cytosine is often protected with a group like benzoyl or acetyl to prevent side reactions during oligonucleotide synthesis.

Role in Oligonucleotide Synthesis

This compound, in its phosphoramidite (B1245037) form, is a fundamental reagent in automated solid-phase oligonucleotide synthesis. The DMT group on the 5'-hydroxyl is acid-labile and is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide. The phosphoramidite group at the 3'-position reacts with the free 5'-hydroxyl of the growing oligonucleotide chain attached to the solid support.

The workflow for incorporating a 5-methylcytidine (B43896) monomer into an oligonucleotide is depicted below.

Applications in Research and Drug Development

Epigenetics and DNA Methylation Studies

Oligonucleotides containing 5-methylcytosine are essential tools for investigating the role of DNA methylation in gene regulation. These synthetic oligonucleotides can be used as substrates or inhibitors for DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining methylation patterns.[3] By studying the interactions of proteins with methylated DNA sequences, researchers can elucidate the mechanisms by which methylation influences gene expression.

The general mechanism of action of cytidine (B196190) analogs as DNA methyltransferase inhibitors is illustrated below.

Antisense Therapeutics

In the field of drug development, this compound is used in the synthesis of antisense oligonucleotides.[4] The inclusion of 5-methylcytosine in these therapeutic molecules can enhance their binding affinity and stability, and in some cases, reduce their immunogenicity.[5] Antisense oligonucleotides are designed to bind to specific mRNA molecules, thereby inhibiting the translation of disease-causing proteins.

Diagnostic Applications

Synthetic oligonucleotides containing 5-methylcytosine are also employed as standards and controls in diagnostic assays designed to detect and quantify DNA methylation levels. These assays are becoming increasingly important for the diagnosis and prognosis of various diseases, including cancer.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is proprietary to various manufacturers, a general procedure can be outlined based on established methods for nucleoside modifications. The following represents a plausible, generalized experimental protocol.

Protocol: General Synthesis of a 5'-O-DMT-Protected 2'-Deoxynucleoside

-

Objective: To protect the 5'-hydroxyl group of a 2'-deoxynucleoside with a dimethoxytrityl (DMT) group.

-

Materials:

-

2'-Deoxy-5-methylcytidine

-

Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (B92270) (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexane, methanol)

-

-

Procedure:

-

Dissolve 2'-Deoxy-5-methylcytidine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution in an ice bath.

-

Add DMT-Cl portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench it by adding a small amount of methanol (B129727).

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane).

-

Collect the fractions containing the desired product, combine them, and evaporate the solvent to yield this compound as a solid.

-

Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

-

Quantitative Data

The efficiency of each step in the synthesis of modified nucleosides and their subsequent incorporation into oligonucleotides is critical. The table below provides representative yields for key transformations in the synthesis of related modified nucleosides, as reported in the literature.

| Transformation | Starting Material | Product | Representative Yield (%) |

| 5'-O-DMT Protection | 2'-Deoxyuridine derivative | 5'-O-DMT-2'-deoxyuridine derivative | 74-89[4] |

| C4-Amination | 5-Substituted-2'-deoxyuridine | 5-Substituted-2'-deoxycytidine | ~65-85 |

| Phosphitylation | 5'-O-DMT-protected nucleoside | 5'-O-DMT-protected nucleoside-3'-phosphoramidite | ~85-95 |

| Oligonucleotide Coupling | Phosphoramidite monomer | Elongated oligonucleotide chain | >98 per cycle |

Conclusion

This compound is a cornerstone molecule for the chemical synthesis of DNA and has profound implications for research in epigenetics and the development of nucleic acid-based therapeutics. Its unique chemical features enable the precise incorporation of 5-methylcytosine into oligonucleotides, providing researchers with essential tools to unravel the complexities of gene regulation and to design novel therapeutic strategies. As our understanding of the epigenetic landscape of disease continues to grow, the importance of this and other modified nucleosides is set to increase, driving further innovation in both basic science and clinical applications.

References

- 1. An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ashansenlab.com [ashansenlab.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

Methodological & Application

Application Notes and Protocols: Incorporation of 5-Methyl-dC into Synthetic Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-deoxycytidine (5-methyl-dC or 5-Me-dC) is a modified nucleoside that plays a critical role in various biological processes, most notably in the epigenetic regulation of gene expression.[1][2] The incorporation of 5-methyl-dC into synthetic oligonucleotides offers significant advantages for a range of applications, from molecular diagnostics to therapeutic drug development. This document provides a detailed overview of the methods for incorporating 5-methyl-dC, the resulting oligonucleotide characteristics, and protocols for synthesis and analysis.

The primary benefits of substituting deoxycytidine (dC) with 5-methyl-dC include enhanced thermal stability of DNA duplexes, improved hybridization efficiency, and a reduction of the immunomodulatory effects associated with unmethylated CpG motifs.[1][3][4][5] These properties make 5-methyl-dC-modified oligonucleotides valuable tools for applications such as high-fidelity PCR, antisense therapy, and epigenetic research.[1][4][6]

Methods of Incorporation

The most prevalent and robust method for incorporating 5-methyl-dC into synthetic oligonucleotides is through solid-phase phosphoramidite (B1245037) chemistry. This method allows for the precise, site-specific introduction of the modified base during automated DNA synthesis.

Chemical Synthesis via Phosphoramidite Chemistry

Standard automated DNA synthesizers utilize phosphoramidite building blocks for the stepwise, 3' to 5' assembly of the oligonucleotide chain.[] To incorporate 5-methyl-dC, a corresponding 5-methyl-dC phosphoramidite monomer is used in place of the standard dC phosphoramidite at the desired positions in the sequence.[8][9][10]

The synthesis cycle for incorporating a 5-methyl-dC residue is analogous to that of the canonical bases and consists of four main steps:

-

Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain.

-

Coupling: Reaction of the free 5'-hydroxyl group with the 5-methyl-dC phosphoramidite, activated by a tetrazole catalyst.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).

-

Oxidation: Conversion of the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

This cycle is repeated until the desired full-length oligonucleotide is synthesized.

Properties of 5-Methyl-dC Modified Oligonucleotides

The introduction of 5-methyl-dC into an oligonucleotide sequence imparts several beneficial properties:

| Property | Quantitative Effect | Rationale |

| Thermal Stability (Tm) | Increases Tm by approximately 1.3°C per substitution.[3][4][9] | The 5-methyl group is hydrophobic and helps to exclude water molecules from the DNA duplex, thereby stabilizing the structure.[1][2] |

| Hybridization Efficiency | Enhanced binding to target sequences. | Increased duplex stability allows for more efficient hybridization, which is particularly useful for overcoming secondary structures in the target sequence.[1][4] |

| Immunogenicity | Reduces or prevents pro-inflammatory responses. | Unmethylated CpG motifs in oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), triggering an immune response. Methylation of the cytosine in these motifs can mitigate this effect.[1][3][6] |

| Nuclease Resistance | May offer a slight increase in resistance to some nucleases. | The methyl group can sterically hinder the approach of nucleases. |

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 5-Methyl-dC Containing Oligonucleotide

This protocol outlines the general steps for synthesizing an oligonucleotide with a site-specific 5-methyl-dC incorporation using an automated DNA synthesizer.

Materials:

-

DNA synthesizer

-

5-methyl-dC-CE Phosphoramidite (and standard A, G, T phosphoramidites)

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

-

Standard synthesis reagents: Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane), Activator (e.g., tetrazole), Capping reagents (A and B), Oxidizer (e.g., iodine solution)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

-

Sequence Programming: Enter the desired oligonucleotide sequence into the synthesizer software, specifying the position(s) for 5-methyl-dC incorporation.

-

Reagent Installation: Ensure all phosphoramidites, including the 5-methyl-dC phosphoramidite, and other synthesis reagents are correctly installed on the synthesizer.

-

Synthesis Initiation: Start the synthesis run. The instrument will automatically perform the iterative cycles of deblocking, coupling, capping, and oxidation.

-

Cleavage and Deprotection: Following synthesis, the CPG support is transferred to a vial. The cleavage and deprotection solution is added to cleave the oligonucleotide from the support and remove the base and phosphate protecting groups. This step is typically performed by heating at a specified temperature for several hours.

-

Purification: The crude oligonucleotide solution is then subjected to purification to remove truncated sequences and other impurities.

Protocol 2: Purification of 5-Methyl-dC Oligonucleotides by HPLC

High-performance liquid chromatography (HPLC) is a common method for purifying synthetic oligonucleotides to a high degree of purity.[11][][13]

Materials:

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate, pH 7.0)

-

Mobile Phase B: Acetonitrile

-

Desalting column

Procedure:

-

Sample Preparation: The crude oligonucleotide solution is filtered to remove any particulate matter.

-

HPLC Separation:

-

Equilibrate the HPLC column with a low percentage of Mobile Phase B.

-

Inject the sample onto the column.

-

Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The hydrophobic DMT-on full-length product will elute later than the non-DMT-bearing failure sequences.

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection: Collect the peak corresponding to the full-length, DMT-on oligonucleotide.

-

DMT Removal: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.

-

Desalting: Remove the salts and small molecules from the purified oligonucleotide using a desalting column.

-

Lyophilization: Lyophilize the final product to obtain a dry powder.

Protocol 3: Quality Control by Mass Spectrometry

Mass spectrometry is an essential tool for verifying the identity and purity of the synthesized oligonucleotide by confirming its molecular weight.[14][15]

Materials:

-

Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

-

Appropriate matrix (for MALDI-TOF) or solvent system (for ESI-MS)

Procedure:

-

Sample Preparation: A small aliquot of the purified oligonucleotide is prepared according to the instrument's requirements.

-

Mass Analysis: The sample is ionized and its mass-to-charge ratio is measured.

-

Data Interpretation: The resulting spectrum is processed (deconvoluted for ESI-MS) to determine the molecular weight of the oligonucleotide.[16] This is then compared to the theoretical molecular weight calculated from the sequence. The presence of the expected mass confirms the successful incorporation of the 5-methyl-dC residue(s).

Visualizations

Caption: Workflow for the chemical synthesis and processing of 5-methyl-dC oligonucleotides.

Caption: A logical workflow from synthesis to application of 5-methyl-dC oligonucleotides.

Conclusion

The incorporation of 5-methyl-dC into synthetic oligonucleotides via phosphoramidite chemistry is a well-established and reliable method. The resulting modified oligonucleotides exhibit enhanced biophysical properties that are highly advantageous for a multitude of research, diagnostic, and therapeutic applications. The protocols provided herein offer a framework for the successful synthesis, purification, and analysis of these valuable molecules.

References

- 1. blog.biosearchtech.com [blog.biosearchtech.com]

- 2. 5-Methylcytidine, 5-Me-C Oligonucleotide Modification [biosyn.com]

- 3. 5-Methyl deoxyCytidine; Internal Modification | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 4. metabion.com [metabion.com]

- 5. idtdna.com [idtdna.com]

- 6. 5-Me dC Oligo Modifications from Gene Link [genelink.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. glenresearch.com [glenresearch.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. atdbio.com [atdbio.com]

- 13. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. web.colby.edu [web.colby.edu]

- 15. eu.idtdna.com [eu.idtdna.com]

- 16. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]

Application Notes and Protocols for the Deprotection of DMT-Containing Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of 5'-dimethoxytrityl (DMT)-containing oligonucleotides, a critical step in solid-phase synthesis. These guidelines cover standard, fast, and mild deprotection strategies to ensure the integrity and purity of the final oligonucleotide product.

Introduction

The dimethoxytrityl (DMT) group is an acid-labile protecting group for the 5'-hydroxyl function of nucleosides, widely used in automated oligonucleotide synthesis. Its removal, or deprotection, is a crucial step that must be performed efficiently and without damaging the oligonucleotide chain. The choice of deprotection method depends on several factors, including the sequence of the oligonucleotide, the presence of sensitive modifications or dyes, and the desired final purity. Incomplete deprotection can lead to lower yields of the full-length product, while overly harsh conditions can cause side reactions such as depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues.[1][2]

This guide outlines various deprotection strategies, from standard acidic treatments to ultra-mild conditions, providing detailed protocols and comparative data to aid in selecting the optimal method for your specific application.

Deprotection Strategies: An Overview

Oligonucleotide deprotection can be broadly categorized into three main stages:

-

Cleavage from the solid support: This step liberates the synthesized oligonucleotide from the controlled pore glass (CPG) or other solid support.

-

Phosphate (B84403) group deprotection: The removal of the cyanoethyl groups from the internucleotidic phosphate linkages.

-

Base deprotection: The removal of protecting groups from the exocyclic amines of the nucleobases (e.g., benzoyl, isobutyryl, acetyl, or formamidine).

Often, cleavage and deprotection of the phosphate and base protecting groups are performed concurrently using a single reagent solution. The final step is the removal of the 5'-DMT group, which can be done either while the oligonucleotide is still bound to the support ("DMT-off") or after cleavage and purification ("DMT-on").

The "DMT-on" strategy is frequently employed for the purification of the full-length oligonucleotide product by reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification, as the lipophilic DMT group provides a strong retention handle for separation from shorter, "failure" sequences that lack the DMT group.[3]

Standard Deprotection Protocols

Standard deprotection methods are suitable for routine, unmodified DNA oligonucleotides. These typically involve treatment with a strong base followed by an acidic workup for DMT removal.

Table 1: Standard Deprotection Conditions for Unmodified Oligonucleotides

| Reagent | Temperature | Time | Notes |

| Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-33%) | Room Temperature | 16-36 hours | Traditional method. Ensure fresh ammonium hydroxide is used. |

| Concentrated Ammonium Hydroxide (28-33%) | 55 °C | 8-16 hours | Faster deprotection at elevated temperature. |

| Concentrated Ammonium Hydroxide (28-33%) | 65 °C | 8 hours | Further reduction in deprotection time. |

Data compiled from multiple sources.[4]

Experimental Protocol 1: Standard Deprotection with Ammonium Hydroxide (DMT-off)

This protocol describes the cleavage and deprotection of a standard DNA oligonucleotide from the solid support, followed by removal of the 5'-DMT group.

Materials:

-

Oligonucleotide synthesized on a solid support (e.g., CPG)

-

Concentrated ammonium hydroxide (28-33%)

-

80% Acetic Acid

-

3 M Sodium Acetate (B1210297)

-

Nuclease-free water

Procedure:

-

Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

-

Add 1-2 mL of concentrated ammonium hydroxide to the vial.

-

Seal the vial tightly and incubate at 55°C for 8-16 hours.

-

Allow the vial to cool to room temperature.

-

Carefully open the vial in a fume hood and transfer the ammonium hydroxide solution containing the cleaved oligonucleotide to a new microcentrifuge tube.

-

Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

-